4-[4-[(4-Iodophenoxy)methyl]phenyl]sulfonylmorpholine
Overview
Description
4-[4-[(4-Iodophenoxy)methyl]phenyl]sulfonylmorpholine is a complex organic compound characterized by the presence of an iodophenoxy group, a phenylsulfonyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(4-Iodophenoxy)methyl]phenyl]sulfonylmorpholine typically involves a multi-step process. One common method includes the reaction of 4-iodophenol with a suitable alkylating agent to form 4-iodophenoxyalkane. This intermediate is then reacted with a sulfonyl chloride derivative to introduce the phenylsulfonyl group. Finally, the morpholine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-[(4-Iodophenoxy)methyl]phenyl]sulfonylmorpholine can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The iodophenoxy group can be reduced to form phenoxy derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce phenoxy derivatives.
Scientific Research Applications
4-[4-[(4-Iodophenoxy)methyl]phenyl]sulfonylmorpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-[(4-Iodophenoxy)methyl]phenyl]sulfonylmorpholine involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The iodophenoxy group can facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds also contain a phenylsulfonyl group and have been studied for their antimicrobial and anti-inflammatory activities.
Phenylboronic ester derivatives: These compounds share structural similarities and are used in organic synthesis and catalysis.
Uniqueness
4-[4-[(4-Iodophenoxy)methyl]phenyl]sulfonylmorpholine is unique due to the presence of the iodophenoxy group, which imparts distinct chemical reactivity and binding properties. This makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
4-[4-[(4-iodophenoxy)methyl]phenyl]sulfonylmorpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO4S/c18-15-3-5-16(6-4-15)23-13-14-1-7-17(8-2-14)24(20,21)19-9-11-22-12-10-19/h1-8H,9-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAPUBKEOAGIHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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